molecular formula C15H13FN6O B2668818 N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide CAS No. 338793-40-1

N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide

Cat. No.: B2668818
CAS No.: 338793-40-1
M. Wt: 312.308
InChI Key: MLJQHOFRYNPVBR-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide is a useful research compound. Its molecular formula is C15H13FN6O and its molecular weight is 312.308. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Mechanism

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves the condensation of chlorosulfonyl compounds with aryl amines, leading to compounds with herbicidal activity at low application rates. This suggests a broad spectrum of vegetation control potential for these compounds, highlighting their importance in agricultural research and development (Moran, 2003).

Anticancer Activity

A series of triazolopyrimidines have been described as anticancer agents with a unique mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without competing with paclitaxel, offering a novel approach to cancer therapy. Their ability to overcome multidrug resistance and inhibit tumor growth in mouse models positions them as promising candidates for further oncological studies (Zhang et al., 2007).

Antimicrobial and Antioxidant Properties

[1,2,4]Triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. Some compounds demonstrated potent activities against various microorganisms, suggesting their potential in developing new antimicrobial agents. Moreover, their antioxidant properties could find applications in the pharmaceutical industry as protective agents against oxidative stress (Gilava et al., 2020).

Modification for Enhanced Activity

Modifications of the [1,2,4]triazolo[1,5-a]pyrimidine structure, such as replacing the acetamide group with alkylurea, have shown to retain antiproliferative activity against cancer cell lines while dramatically reducing toxicity. This indicates the potential for structural modifications to enhance therapeutic indices of such compounds (Wang et al., 2015).

Enzyme-Linked Immunosorbent Assay (ELISA) Applications

The development of ELISA for detecting herbicides like metosulam, which shares structural similarities with triazolopyrimidines, exemplifies the application of these compounds in environmental monitoring. This method provides a rapid, sensitive, and cost-effective way to monitor environmental contamination and ensure the safety of agricultural practices (Parnell and Hall, 1998).

Properties

IUPAC Name

N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O/c1-23-19-10-18-14-20-15-17-9-8-13(22(15)21-14)7-4-11-2-5-12(16)6-3-11/h2-10H,1H3,(H,18,19,21)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJQHOFRYNPVBR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC1=NN2C(=CC=NC2=N1)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N\C1=NN2C(=CC=NC2=N1)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.